11-hydroxyjasmonic acid

描述

Contextualizing 11-Hydroxyjasmonic Acid within Jasmonate Biology

Jasmonates are a class of lipid-derived plant hormones, categorized as oxylipins, which are vital for numerous aspects of plant life. nih.govbioone.orgoup.com They are synthesized from fatty acids, primarily α-linolenic acid, which is released from chloroplast membranes. oup.comnih.govmdpi.com The biosynthetic pathway involves a series of enzymatic reactions occurring in different cellular compartments, including the plastid and peroxisome. mdpi.complos.org This process yields jasmonic acid (JA), which serves as a precursor, or prohormone, to a wide array of bioactive compounds. nih.govbioone.org

The biological activity of jasmonates is largely determined by their chemical structure, which is modified through various metabolic conversions. This biochemical diversification is a critical step in regulating their function. nih.govbioone.orgbioone.org Jasmonic acid itself can undergo several modifications, including conjugation to amino acids. nih.govbioone.org The most well-characterized active form is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is recognized by the receptor complex composed of the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and Jasmonate-ZIM domain (JAZ) repressor proteins. nih.govoup.comfrontiersin.org This recognition event triggers the degradation of JAZ repressors and initiates downstream signaling cascades that regulate gene expression for processes like defense against insects and necrotrophic pathogens, as well as reproductive development. nih.govbioone.orgoup.com

Within this metabolic framework, hydroxylation represents a key modification. Jasmonic acid can be hydroxylated at the 11- and 12-positions of its pentenyl side chain. nih.govbioone.orgbioone.org This reaction leads to the formation of this compound (11-OH-JA) and 12-hydroxyjasmonic acid (12-OH-JA). nih.govbioone.orgbioone.org These hydroxylated forms are part of the complex pool of jasmonate compounds found in plants and can be further metabolized, for instance, through glucosylation or sulfation. nih.govbioone.orgoup.com The formation of these hydroxylated derivatives is often considered a mechanism for catabolism or inactivation of the primary jasmonic acid signal. plos.orgnih.gov

Table 1: Key Jasmonates and their Relationship to this compound

| Compound Name | Abbreviation | Role in Jasmonate Biology |

|---|---|---|

| Jasmonic Acid | JA | A precursor hormone that is the starting point for the synthesis of many other jasmonates. nih.govbioone.org |

| Jasmonoyl-Isoleucine | JA-Ile | The primary active form that binds to the COI1-JAZ co-receptor to initiate signaling. oup.comoup.com |

| 12-Hydroxyjasmonic Acid | 12-OH-JA | A hydroxylated derivative of JA, also known as tuberonic acid, with known tuber-inducing properties. nih.govobolibrary.org |

| This compound | 11-OH-JA | A hydroxylated derivative of JA, often studied alongside 12-OH-JA, and considered part of the JA catabolic pathway. plos.orgnih.gov |

Significance of this compound in Plant Physiological Regulation

The hydroxylation of jasmonic acid to form 11-OH-JA and its isomer, 12-OH-JA, appears to be a crucial regulatory node in plant physiology, primarily associated with the attenuation of jasmonate signaling. nih.gov Research suggests that the hydroxylation and subsequent sulfation of these compounds may be part of a pathway to inactivate excess jasmonic acid, thereby fine-tuning the plant's response to stimuli. nih.gov

In Arabidopsis thaliana, a hydroxyjasmonate sulfotransferase (AtST2a) has been identified that exhibits strict specificity for both 11-OH-JA and 12-OH-JA. nih.govobolibrary.org The expression of the gene encoding this enzyme is induced by methyljasmonate and 12-hydroxyjasmonate. nih.gov This finding points towards a feedback mechanism where high levels of jasmonates promote their own conversion into hydroxylated and sulfonated forms, potentially to control the intensity or duration of the hormonal signal. nih.gov

While much of the specific bioactivity research has focused on 12-OH-JA (tuberonic acid) for its role in inducing tuber formation in species like potato (Solanum tuberosum), the significance of 11-OH-JA is often linked to this catabolic or regulatory role. oup.comnih.gov For instance, the application of methyljasmonate to Arabidopsis plants leads to increased levels of both 12-hydroxyjasmonate and its sulfonated derivative. nih.gov Interestingly, treating plants with 12-hydroxyjasmonate did not induce the expression of a defense-related marker gene that is responsive to methyljasmonate, suggesting the existence of independent signaling pathways or that hydroxylation serves as an "off-switch" for certain JA responses. nih.govobolibrary.org

Furthermore, 11-OH-JA can be found in conjugated forms. In the leaflets of potato plants, this compound glucoside has been identified through liquid chromatography-selected ion monitoring (LC-SIM) analysis. oup.comjst.go.jpresearchgate.net The presence of this glucosylated form suggests another layer of metabolic regulation, where the compound is stored or transported in a modified, potentially inactive state. researchgate.net The formation of 11/12-hydroxy-JA has also been observed in fungi such as Lasiodiplodia theobromae, indicating that this metabolic process may be conserved across different organisms. plos.org

Table 2: Research Findings on Hydroxyjasmonates (11-OH-JA and 12-OH-JA)

| Research Finding | Plant/Organism | Significance | Citation(s) |

|---|---|---|---|

| Identification of a sulfotransferase (AtST2a) with high specificity for 11-OH-JA and 12-OH-JA. | Arabidopsis thaliana | Suggests a pathway for inactivating excess jasmonic acid or controlling the bioactivity of hydroxyjasmonates. | nih.govobolibrary.org |

| 12-OH-JA (tuberonic acid) was first isolated and shown to have tuber-inducing properties. | Solanum tuberosum (Potato) | Established a specific physiological role for a hydroxylated jasmonate. | nih.gov |

| Occurrence of this compound glucoside was confirmed in leaflets. | Solanum tuberosum (Potato) | Demonstrates that 11-OH-JA exists in conjugated forms in planta, suggesting roles in storage or transport. | oup.comjst.go.jpresearchgate.net |

| Exogenous application of methyljasmonate increased endogenous levels of 12-OH-JA and its sulfate (B86663). | Arabidopsis thaliana | Supports the role of hydroxylation and sulfonation as a response to high jasmonate levels. | nih.gov |

| Formation of 11/12-hydroxy-JA observed, suggesting a catabolic pathway similar to plants. | Lasiodiplodia theobromae (Fungus) | Indicates that JA hydroxylation is a conserved metabolic process. | plos.org |

Structure

3D Structure

属性

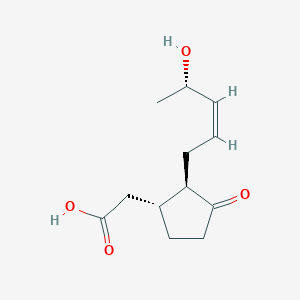

IUPAC Name |

2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPBEXRQJBKPDM-JQQSAOSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1C(CCC1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of 11 Hydroxyjasmonic Acid

Precursors and Initial Steps of Jasmonic Acid Biosynthesis

The journey to jasmonic acid and its derivatives begins with a fatty acid stored within the membranes of chloroplasts. nih.gov

Jasmonate biosynthesis is initiated with α-linolenic acid (α-LeA, 18:3), a polyunsaturated fatty acid. nih.govmdpi.com This precursor is predominantly found esterified in galactolipids within the chloroplast membranes. oup.comresearchgate.net For biosynthesis to commence, α-LeA must be released from these membranes. This liberation is catalyzed by the action of phospholipase A1 (PLA1) type enzymes. oup.comnih.gov Specific lipases, such as DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1), have been identified as essential for this initial step, highlighting the regulated nature of precursor availability. oup.comnih.govfrontiersin.org

Table 1: Lipases Involved in α-Linolenic Acid Release

| Enzyme Name | Abbreviation | Function | Cellular Location |

| DEFECTIVE IN ANTHER DEHISCENCE 1 | DAD1 | Releases α-linolenic acid from membrane lipids | Chloroplast |

| DONGLE | DGL | Releases α-linolenic acid from membrane lipids | Chloroplast |

| Phospholipase A1 | PLA1 | General class of enzymes that hydrolyze fatty acids | Chloroplast |

Following its release, free α-linolenic acid is sequentially modified by three key enzymes located in the chloroplasts. nih.govmdpi.com

Lipoxygenases (LOX): The first enzymatic step is the oxygenation of α-linolenic acid. researchgate.netmdpi.com This reaction is catalyzed by 13-lipoxygenase (13-LOX), which introduces molecular oxygen to the 13th carbon of the fatty acid chain. nih.govplos.orgoup.com The product of this reaction is (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). oup.commdpi.com

Allene (B1206475) Oxide Synthase (AOS): The 13-HPOT intermediate is then rapidly converted by Allene Oxide Synthase (AOS). oup.comnih.gov AOS, a specialized cytochrome P450 enzyme, catalyzes the dehydration of 13-HPOT to form a highly unstable epoxide known as 12,13-epoxyoctadecatrienoic acid (12,13-EOT). oup.comfrontiersin.org

Allene Oxide Cyclase (AOC): The final step in this plastid-based sequence is catalyzed by Allene Oxide Cyclase (AOC). mdpi.comnih.gov AOC mediates the cyclization of the unstable allene oxide (12,13-EOT). oup.comfrontiersin.org This enzymatic reaction is crucial as it establishes the stereospecific cyclopentanone (B42830) ring structure characteristic of jasmonates. oup.comcdnsciencepub.com

The sequential action of LOX, AOS, and AOC culminates in the formation of cis-(+)-12-oxophytodienoic acid (OPDA). oup.comoup.comnih.gov This entire process, from the release of α-linolenic acid to the synthesis of OPDA, occurs within the chloroplasts. researchgate.netresearchgate.net OPDA is the final product of the plastidial portion of the jasmonate pathway and serves as the direct precursor for jasmonic acid biosynthesis, which continues in the peroxisomes after OPDA is exported from the chloroplast. nih.govfrontiersin.orgnih.gov

Table 2: Key Enzymes in OPDA Biosynthesis

| Enzyme | Abbreviation | Substrate | Product |

| 13-Lipoxygenase | 13-LOX | α-Linolenic acid | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) |

| Allene Oxide Synthase | AOS | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | 12,13-epoxyoctadecatrienoic acid (12,13-EOT) |

| Allene Oxide Cyclase | AOC | 12,13-epoxyoctadecatrienoic acid (12,13-EOT) | cis-(+)-12-oxophytodienoic acid (OPDA) |

Enzymatic Actions of Lipoxygenases (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC)

Enzymatic Hydroxylation of Jasmonic Acid to 11-Hydroxyjasmonic Acid

Following its synthesis in the peroxisome, jasmonic acid can undergo various metabolic conversions, including hydroxylation. This modification is a key step in the catabolism and inactivation of the jasmonate signal. nih.govnih.gov Hydroxylation can occur at either the C-11 or C-12 position of the pentenyl side chain. nih.govnih.gov

In the model plant Arabidopsis thaliana, a family of enzymes responsible for jasmonic acid hydroxylation has been identified. nih.govmdpi.com These enzymes, named JASMONATE-INDUCED OXYGENASES (JOXs), belong to the 2-oxoglutarate/Fe(II)-dependent oxygenase superfamily. mdpi.comnih.gov Research has shown that four paralogous JOX enzymes (JOX1, JOX2, JOX3, and JOX4) are induced by the presence of jasmonic acid itself, suggesting a negative feedback loop to control hormone levels. nih.govpnas.org

Detailed functional studies, including enzymatic assays with recombinant proteins and metabolic analysis of mutants, have demonstrated that these JOX enzymes hydroxylate jasmonic acid to its inactive form. nih.govnih.gov The primary product identified from the activity of these Arabidopsis JOX enzymes is 12-hydroxyjasmonic acid (12-OH-JA). nih.govpnas.org The formation of this compound is also a known metabolic conversion of jasmonic acid in plants and fungi, though the specific plant enzymes catalyzing the C-11 hydroxylation are not as extensively characterized as the JOX enzymes responsible for C-12 hydroxylation. nih.govnih.gov For instance, microbial conversion of jasmonates by fungi like Aspergillus niger can also result in hydroxylated forms of the molecule. nih.gov

Enzymatic reactions in biological systems are often highly stereospecific, meaning they produce a specific stereoisomer of a product. This principle is evident in the jasmonate biosynthesis pathway, where Allene Oxide Cyclase (AOC) specifically produces the cis-(+)-enantiomer of OPDA. oup.comoup.com

The hydroxylation of jasmonic acid at the C-11 position is also expected to be a stereospecific event, yielding a product with a defined configuration at the new chiral center. However, while the stereochemistry of other steps in jasmonate synthesis and metabolism is well-documented, specific research detailing the stereospecificity of the C-11 hydroxylation reaction in plants is limited in available scientific literature. The determination of such stereochemistry typically requires advanced analytical techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, as demonstrated for other hydroxylases. oup.com Therefore, while the reaction is presumed to be stereospecific, the exact stereochemical outcome (R or S configuration at C-11) of the enzymatic process in plants remains an area for further investigation.

Role of JASMONATE-INDUCED OXYGENASE (JOX) Enzymes (JOX1-4)

Non-Enzymatic Formation Pathways of this compound

While enzymatic reactions are the primary route for the synthesis of jasmonates, non-enzymatic processes have also been noted. There is limited direct evidence detailing a specific non-enzymatic pathway for the formation of this compound itself. However, some reports correlate the non-enzymatic production of this compound with the aging of jasmonate solutions, which is visually indicated by a gradual yellowing. bioone.orgnih.gov This observation was noted in unpublished findings by Glauser, Wolfender, and Farmer. bioone.orgnih.gov

Earlier in the jasmonate biosynthetic pathway, non-enzymatic reactions are known to occur. For example, the unstable allene oxide intermediate produced by allene oxide synthase can undergo spontaneous hydrolysis to form α- and γ-ketols or non-enzymatic cyclization to produce a racemic mixture of OPDA, a key precursor to jasmonic acid. oup.com This highlights that spontaneous chemical reactions can occur alongside enzymatic catalysis within the broader oxylipin pathway, although a specific, well-documented mechanism for the direct non-enzymatic hydroxylation of jasmonic acid to this compound remains to be fully elucidated.

in Fungi and Other Organisms

The ability to synthesize jasmonates is not exclusive to plants; it is also found in a variety of microorganisms, including several fungal species and some bacteria. bioone.orgsemanticscholar.org

Fungi: Several filamentous fungi have been identified as producers of jasmonic acid and its derivatives, including this compound. semanticscholar.orggoogle.com

Lasiodiplodia theobromae : This phytopathogenic fungus is a well-documented and potent producer of jasmonates. semanticscholar.orgplos.org Jasmonic acid was first isolated from a culture of this fungus (formerly known as Botryodiplodia theobromae). oup.comgoogle.com Studies analyzing the secondary metabolites secreted by L. theobromae have confirmed the presence of 11/12-hydroxy-JA in its culture filtrates, alongside JA and its precursor, OPC-4. plos.org The detection of these compounds suggests that the fungal metabolic pathway may share similar steps with that of plants. plos.org

Other Fungal Producers : Other fungi capable of producing jasmonates include Fusarium oxysporum and Gibberella fujikuroi. google.com The formation of an 11-hydroxy derivative has also been reported in Aspergillus niger.

The biosynthetic pathway in fungi is thought to be analogous to the one in plants, involving key enzymes like lipoxygenase (LOX). semanticscholar.org

Other Organisms (Myxobacteria): Research into the metabolism of the phytohormone methyljasmonate (MeJA) by myxobacteria has provided evidence that these soil-dwelling micropredators may also produce hydroxylated jasmonates. nih.gov

Metabolic profiling of four different myxobacteria exposed to MeJA revealed significant metabolic shifts. nih.gov Structural predictions based on mass spectrometry data suggested that these bacteria might produce jasmonic acid analogs such as this compound, 12-hydroxy-jasmonic acid, or 8-hydroxy-jasmonic acid. nih.govresearchgate.net This indicates that myxobacteria possess the enzymatic machinery to modify jasmonates, potentially for chemical signaling or as part of their predatory mechanisms. nih.gov

Metabolic Fate and Derivatization of 11 Hydroxyjasmonic Acid

Pathways of 11-Hydroxyjasmonic Acid Metabolism

Sulfation is a key metabolic process that involves the addition of a sulfonate group to a substrate molecule. In the context of this compound, this modification is catalyzed by specific enzymes, leading to the formation of sulfated conjugates.

In the model plant Arabidopsis thaliana, the sulfation of hydroxyjasmonates is carried out by the enzyme 11-hydroxyjasmonate sulfotransferase, also known as AtST2a or AtSOT15. nih.govuniprot.orgoup.com This enzyme specifically catalyzes the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of hydroxyjasmonates. uniprot.org

Research has demonstrated that AtST2a exhibits a high degree of specificity for both this compound and its isomer, 12-hydroxyjasmonic acid. nih.govebi.ac.uk However, kinetic studies have revealed a preference for 12-hydroxyjasmonate over 11-hydroxyjasmonate. uniprot.orgnih.gov The Michaelis constant (Km) values indicate a higher affinity of the enzyme for 12-hydroxyjasmonate (Km = 10 µM) compared to 11-hydroxyjasmonate (Km = 50 µM). ebi.ac.uknih.gov The enzyme shows no activity towards other related compounds such as 12-hydroxyjasmonic acid methyl ester, cucurbic acid, and various cucurbic acid isomers and their methyl esters. uniprot.org The transcript levels for AtST2a are upregulated by treatments with jasmonic acid (JA), 12-hydroxyJA, and JA-isoleucine, suggesting a feedback regulation mechanism. nih.govarabidopsis.org

Table 1: Kinetic Parameters of AtST2a for Hydroxyjasmonates

| Substrate | Km (µM) | Source |

|---|---|---|

| This compound | 50 | ebi.ac.uknih.gov |

| 12-Hydroxyjasmonic acid | 10 | ebi.ac.uknih.gov |

The enzymatic activity of AtST2a results in the formation of sulfated 11-hydroxyjasmonate. oup.comnih.gov This sulfated conjugate, along with the more abundant 12-hydroxyjasmonic acid sulfate (B86663), is a naturally occurring metabolite in A. thaliana. ebi.ac.uk The process of sulfation is thought to be a mechanism for the inactivation of hydroxyjasmonic acids, thereby regulating jasmonate signaling pathways. nih.gov The formation of these sulfated derivatives is part of a broader metabolic grid that controls the levels of bioactive jasmonates in response to various stimuli, such as wounding. oup.comnih.gov

Glucosylation, the attachment of a glucose molecule, is another significant modification of this compound. This process is catalyzed by glucosyltransferases and leads to the formation of glucosylated derivatives.

The O-glucosylated forms of hydroxylated jasmonates, including those modified at the C-11 position, accumulate rapidly in response to leaf wounding. oup.comnih.gov In tobacco BY-2 cells, OH-JA-Glc ester has been identified as a metabolite of jasmonic acid. researchgate.net The formation of glucosylated derivatives is considered a part of the inactivation process of jasmonate-mediated defense responses. nih.gov It is believed that the balance between sulfation and glucosylation of hydroxyjasmonic acids is tightly regulated through competition for the common substrate. nih.gov

The existence of this compound glucoside has been confirmed in potato plants through synthesis of the compound and subsequent analysis using liquid chromatography-selected ion monitoring (LC-SIM). researchgate.net In tobacco BY-2 cells treated with jasmonic acid, the glucosyl ester of hydroxy-jasmonic acid (OH-JA) was identified among the metabolites. researchgate.net While the free acid forms of 11- and 12-OH-JA were below detection limits in cell extracts, their glucosylated esters were present in substantial amounts. researchgate.net This suggests that glucosylation is a significant pathway for the metabolism of hydroxyjasmonic acids.

Table 2: Identified Glucosylated Derivatives of Hydroxyjasmonic Acid

| Derivative | Plant/Cell Line | Analytical Method | Source |

|---|---|---|---|

| This compound glucoside | Potato (Solanum tuberosum) | LC-SIM | researchgate.net |

| OH-JA-Glc ester | Tobacco BY-2 cells | LC/ESI-MS/MS, GC/MS | researchgate.net |

Glucosylation of this compound

Formation of Glucosylated 11-Hydroxyjasmonate Derivatives

Role of this compound in Jasmonate Homeostasis

The conversion of jasmonic acid (JA) to this compound (11-OH-JA) is an integral part of jasmonate homeostasis, which ensures that active hormone levels are appropriately attenuated following a signaling event.

Hydroxylation of jasmonic acid, at both the C-11 and the more frequently studied C-12 position, is a primary mechanism for inactivating the hormone and down-regulating JA-dependent responses. pnas.orgnih.gov This modification is crucial for terminating the hormonal signal, thereby preventing the potential negative effects of prolonged JA activity on plant growth and development. pnas.org The formation of 11-OH-JA, which is considered a less biologically active or inactive form, contributes to a negative feedback loop that dampens the JA signal. nih.govoup.com This process of hydroxylation and subsequent derivatization is considered a key component in the pathway to inactivate excess jasmonic acid in plants. nih.gov The controlled inactivation of JA through hydroxylation allows plants to effectively balance the trade-offs between defense and growth. pnas.org

The accumulation of 11-OH-JA and its derivatives is often observed in response to specific developmental cues and environmental stresses. For the first time in a higher plant, 11-OH-JA was detected as a native substance in the leaflets of Solanum demissum plants that were forming tubers under short-day conditions, suggesting a role in developmental processes. nih.gov In tobacco leaves, levels of 11-OH-JA have been shown to increase significantly during herbivory. oup.com

Once formed, 11-OH-JA can be further metabolized into more polar and readily transportable or sequestered forms. These derivatives include glucosylated and sulfated conjugates. usp.br The existence of this compound glucoside has been confirmed in the leaflets of potato plants (Solanum tuberosum). nih.gov Additionally, a specific sulfotransferase, AtST2a from Arabidopsis thaliana, has been identified that can act on 11-hydroxyjasmonate, indicating that sulfation is another metabolic fate. nih.gov This enzyme, however, shows a higher affinity for 12-hydroxyjasmonate. nih.gov The accumulation of these various hydroxylated, glucosylated, and sulfated jasmonates is often time-dependent following a stimulus like herbivory. oup.com

Table 1: Accumulation and Derivatization of this compound

| Compound | Inducing Condition/Tissue | Plant Species | Fold Increase/Observation | Reference(s) |

|---|---|---|---|---|

| This compound | Tuber formation (short-day) | Solanum demissum | Detected in tuber-forming plants | nih.gov |

| This compound | Herbivory (16 hours) | Tobacco | 19-fold increase | oup.com |

| This compound glucoside | Leaflets | Solanum tuberosum | Existence proven by LC-SIM | nih.gov |

| This compound sulfate | General metabolism | Arabidopsis thaliana | Substrate for AtST2a sulfotransferase | nih.gov |

Contribution to Signal Attenuation Mechanisms

Subcellular Compartmentalization of Metabolic Processes

The biosynthesis and metabolism of jasmonates are distributed across several cellular compartments, reflecting a complex regulatory network. The initial steps of JA biosynthesis occur in the chloroplast, followed by reactions in the peroxisome. mdpi.commdpi.comresearchgate.net The final product, jasmonic acid, is then released into the cytoplasm where it can be further modified. mdpi.commdpi.com

The hydroxylation of JA to form 11-OH-JA and 12-OH-JA takes place in the cytosol. bioone.org While the specific enzymes responsible for the C-11 hydroxylation of JA have not been fully elucidated, cytochrome P450 monooxygenases (P450s) are strong candidates. pnas.orgnih.gov P450s, such as those from the CYP94 family that hydroxylate the related compound jasmonoyl-isoleucine, are often localized to the endoplasmic reticulum. pnas.orgpnas.org Other enzymes, like the JASMONATE-INDUCED OXYGENASES (JOXs) that produce 12-OH-JA, are also involved in JA hydroxylation. pnas.orgnih.govmdpi.com Further derivatization, such as sulfation by sulfotransferases, also occurs on cytosolic 11-OH-JA. nih.gov This compartmentalization ensures that the activation and inactivation of the jasmonate signal are precisely controlled in different parts of the cell.

Table 2: Subcellular Localization of Key Jasmonate Metabolic Processes

| Metabolic Process | Precursor/Substrate | Product | Key Enzyme/Family (Example) | Subcellular Location | Reference(s) |

|---|---|---|---|---|---|

| JA Biosynthesis (Initial Steps) | α-Linolenic acid | 12-oxo-phytodienoic acid (OPDA) | Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Chloroplast | mdpi.commdpi.comresearchgate.net |

| JA Biosynthesis (Final Steps) | 12-oxo-phytodienoic acid (OPDA) | Jasmonic acid (JA) | OPDA Reductase (OPR), β-oxidation enzymes | Peroxisome | mdpi.commdpi.com |

| JA Hydroxylation | Jasmonic acid (JA) | This compound | Hydroxylase (e.g., P450-type) | Cytosol, potentially ER-associated | bioone.orgpnas.orgnih.gov |

| JA-Ile Hydroxylation | Jasmonoyl-isoleucine (JA-Ile) | 12-Hydroxy-JA-Ile | CYP94B3, CYP94C1 | Endoplasmic Reticulum | pnas.orgpnas.org |

| Hydroxy-JA Sulfation | This compound | This compound sulfate | AtST2a Sulfotransferase | Cytosol | nih.gov |

Signaling Mechanisms Involving 11 Hydroxyjasmonic Acid

Core Jasmonate Perception and Signal Transduction Cascade

The central components of jasmonate signaling include the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the 26S proteasome. mdpi.comfrontiersin.org Together, they form a co-receptor system that perceives the hormonal signal and initiates the downstream cascade.

CORONATINE INSENSITIVE1 (COI1) is an F-box protein that serves as the substrate-recognition component of a Skp1/Cullin/F-box (SCF) type E3 ubiquitin ligase, termed SCFCOI1. frontiersin.orgnih.gov This complex is central to jasmonate perception. mdpi.comnih.gov COI1 functions as a co-receptor for the bioactive jasmonate, JA-Ile. bioone.orgoup.com The binding of JA-Ile to COI1 is a critical initiating event, which is thought to induce a conformational change in the protein. mdpi.com This event promotes the interaction between COI1 and its target substrates, the JAZ repressor proteins. oup.comoup.com The complex formed by COI1, JA-Ile, and a JAZ protein constitutes the functional co-receptor for jasmonate signaling. oup.comencyclopedia.pub Inositol pentakisphosphate (InsP5) has been identified as a cofactor that stabilizes this co-receptor complex, enhancing the perception of the JA-Ile signal. mdpi.comnih.gov The stability of the COI1 protein itself is tightly regulated, involving both stabilization within the SCF complex and degradation via the proteasome, ensuring an appropriate level of the receptor is available to respond to cellular needs. mdpi.comtandfonline.com

JASMONATE ZIM-DOMAIN (JAZ) proteins are the primary repressors of jasmonate-responsive genes. nih.govplos.org In the absence of the JA-Ile signal, JAZ proteins bind directly to various transcription factors, preventing them from activating gene expression. frontiersin.orgoup.com These proteins are characterized by two key conserved domains: the ZIM domain and the C-terminal Jas domain. nih.gov The Jas domain is crucial for both the interaction with COI1 in the presence of JA-Ile and for binding to the transcription factors they repress. oup.compnas.org

The repressive action of JAZ proteins can be achieved through several mechanisms. One primary way is by recruiting a co-repressor complex that includes the adaptor protein NOVEL INTERACTOR OF JAZ (NINJA) and the transcriptional repressor TOPLESS (TPL). oup.com This complex can modify chromatin structure, for instance, through histone deacetylation mediated by associated HISTONE DEACETYLASE 6 (HDA6), to maintain genes in a repressed state. oup.com By directly inhibiting the activity of transcription factors, JAZ proteins act as a brake on the jasmonate signaling pathway, which can only be released upon their degradation. mdpi.comresearchgate.net

The perception of JA-Ile by the COI1-JAZ co-receptor complex tags the JAZ protein for destruction. oup.com The SCFCOI1 complex functions as an E3 ubiquitin ligase, which catalyzes the attachment of ubiquitin chains to the JAZ protein. bioone.orgnih.gov This polyubiquitination serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading targeted proteins within the cell. tandfonline.comfrontiersin.orgresearchgate.net

The subsequent degradation of the JAZ repressor by the 26S proteasome is the pivotal step that activates the signaling pathway. nih.govoup.com This process effectively removes the repressive proteins, liberating the previously inhibited transcription factors. Once freed, these transcription factors can bind to the promoter regions of their target genes and initiate transcription, leading to the physiological responses associated with jasmonates. oup.comfrontiersin.org The necessity of this degradation step is highlighted by experiments where stabilized JAZ proteins, which lack the Jas domain required for COI1 interaction, lead to a dominant JA-insensitive phenotype. nih.govoup.com

JASMONATE ZIM-DOMAIN (JAZ) Protein Repressors and Their Role

Activation of Downstream Transcription Factors by Jasmonates

The degradation of JAZ repressors unleashes a variety of transcription factors that regulate different branches of the jasmonate response pathway. These transcription factors belong to several large families, including the basic helix-loop-helix (bHLH), MYB, and APETALA2/ETHYLENE (B1197577) RESPONSE FACTOR (AP2/ERF) families. nih.gov

Among the best-characterized transcription factors regulated by JAZ proteins is MYC2, a member of the bHLH family. nih.govoup.com In the repressed state, JAZ proteins directly bind to MYC2, inhibiting its function. frontiersin.org Upon JAZ degradation, MYC2 is released and activates a broad range of JA-responsive genes by binding to G-box elements in their promoters. frontiersin.orgoup.com MYC2 is considered a master regulator of jasmonate signaling, controlling aspects of plant defense against herbivores and root growth inhibition. oup.com The activity of MYC2 is further modulated by other proteins, such as the MED25 subunit of the Mediator complex, which acts as a coactivator to enhance the transcription of MYC2 target genes. encyclopedia.pubfrontiersin.org

MYC2 often works in concert with other related transcription factors, including MYC3 and MYC4, which have partially redundant functions. oup.com Furthermore, JAZ degradation can also release MYB transcription factors. nih.govfrontiersin.org Research has shown that MYC2 can form protein complexes with specific MYB transcription factors to regulate the biosynthesis of specialized defensive compounds like glucosinolates and terpenoids. frontiersin.orgbiorxiv.orgnih.gov This interaction allows for the fine-tuning of metabolic pathways in response to specific stresses.

A separate branch of the jasmonate signaling pathway is mediated by transcription factors from the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family. mdpi.commdpi.comsciopen.com This branch is crucial for integrating signals from jasmonate and another plant hormone, ethylene, particularly in the defense against necrotrophic pathogens. frontiersin.orgnih.gov

Key players in this branch are ETHYLENE INSENSITIVE3 (EIN3) and its homolog EIN3-LIKE 1 (EIL1). mdpi.com JAZ proteins have been shown to physically interact with and repress EIN3/EIL1. oup.comfrontiersin.org The degradation of JAZs following jasmonate perception relieves this repression, activating EIN3/EIL1. mdpi.com These activated transcription factors then induce the expression of other AP2/ERF family members, such as ETHYLENE RESPONSE FACTOR 1 (ERF1) and OCTADECANOID-RESPONSIVE ARABIDOPSIS59 (ORA59). mdpi.comoup.com ORA59 and ERF1 are critical activators of defense genes, such as PLANT DEFENSIN1.2 (PDF1.2), and act as key nodes integrating the synergistic actions of jasmonate and ethylene signaling. frontiersin.orgnih.govoup.com The interaction is complex, as EIN3 has also been shown to target ORA59 for degradation by the 26S proteasome, providing a point of negative regulation and crosstalk with other hormone pathways like salicylic (B10762653) acid. nih.gov

Interactive Data Table: Key Proteins in Jasmonate Signaling

| Protein | Family/Type | Primary Function | Key Interactors |

| COI1 | F-box Protein | Jasmonate co-receptor; Substrate recognition for E3 ligase | JAZ proteins, JA-Ile, SCF complex components (ASK1, CUL1) |

| JAZ | ZIM-domain Protein | Transcriptional repressor of JA responses | COI1, MYC2, EIN3/EIL1, NINJA, TPL, HDA6 |

| MYC2 | bHLH Transcription Factor | Master activator of JA-responsive genes (defense, root growth) | JAZ proteins, MED25, MYB factors |

| EIN3/EIL1 | Transcription Factor | Integrator of JA and ethylene signaling | JAZ proteins, ORA59 |

| ORA59 | AP2/ERF Transcription Factor | Activator of JA/ethylene defense genes (e.g., PDF1.2) | EIN3 |

| ERF1 | AP2/ERF Transcription Factor | Activator of JA/ethylene defense genes | - |

| NINJA | Adaptor Protein | Co-repressor; Recruits TPL to JAZ proteins | JAZ proteins, TPL |

| TPL | Transcriptional Co-repressor | Mediates transcriptional repression | NINJA |

MYC2 and MYB Transcription Factor Activation

Modulation of Jasmonate Signaling Output by 11-Hydroxyjasmonic Acid and its Derivatives

The hydroxylation of jasmonic acid (JA) at the C-11 or C-12 position represents a significant metabolic branching point that modulates the output of the jasmonate signaling pathway. Rather than being solely a step towards degradation, the formation of this compound (11-OH-JA) and its isomer, 12-hydroxyjasmonic acid (12-OH-JA, also known as tuberonic acid), leads to a suite of derivatives with distinct signaling activities. These modifications can either attenuate the primary defense-related jasmonate responses or initiate entirely new, specific developmental programs.

The formation of hydroxylated jasmonates is often considered a mechanism to switch off or dampen the signals mediated by the bioactive form, jasmonoyl-isoleucine (JA-Ile). nih.gov This deactivation is crucial for the plant to fine-tune its defense responses and reallocate resources once a threat has subsided. The subsequent conversion of 11-OH-JA and 12-OH-JA into glucosylated or sulfated forms further solidifies this inactivation. For instance, in Arabidopsis thaliana, the sulfotransferase enzyme AtST2a specifically catalyzes the sulfation of 11-OH-JA and 12-OH-JA. nih.govoup.com The expression of the gene encoding AtST2a is itself induced by jasmonates, indicating a feedback loop for inactivating the hormone signal. nih.gov Studies have shown that while methyljasmonate induces defense-marker genes like Thi2.1, treatment with 12-OH-JA does not, suggesting that hydroxylation creates compounds that are not recognized by the primary defense signaling pathway. nih.gov

Wounding of leaves leads to the rapid accumulation of not only 12-OH-JA but also its glucosylated form, 12-O-Glc-JA. oup.com These hydroxylated and glucosylated forms are generally considered inactive metabolites that contribute to a partial switch-off of jasmonate signaling. nih.gov

However, the modulation of signaling by these derivatives is not limited to simple inactivation. 12-OH-JA (tuberonic acid) and its glucoside are well-known as potent, specific inducers of tuber formation in potato (Solanum tuberosum). nih.gov This tuber-inducing activity represents a distinct signaling pathway that operates independently of the canonical COI1-JAZ co-receptor complex that perceives JA-Ile for defense responses. nih.gov This demonstrates that hydroxylation can divert the jasmonate signal from a general stress response to a highly specific developmental process. This functional divergence highlights a sophisticated regulatory mechanism where a single precursor hormone can be modified to elicit different physiological outcomes.

Table 1: Derivatives of Hydroxylated Jasmonic Acid and Their Signaling Roles

| Compound Name | Precursor | Modifying Reaction | Effect on Jasmonate Signaling | Key Research Finding | Citation |

|---|---|---|---|---|---|

| This compound (11-OH-JA) | Jasmonic Acid | Hydroxylation | Substrate for further modification (sulfation). Generally considered a step in an inactivation pathway. | Is a specific substrate for the sulfotransferase AtST2a. | nih.govoup.com |

| 12-Hydroxyjasmonic acid (12-OH-JA) / Tuberonic Acid | Jasmonic Acid | Hydroxylation | Inactivates general defense responses but specifically induces tuber formation. | Does not induce the defense gene Thi2.1. Acts as a tuber-inducing factor. | nih.gov |

| This compound sulfate (B86663) | This compound | Sulfation | Inactivation of the jasmonate signal. | Formed by the enzyme AtST2a. Part of a proposed pathway to inactivate excess jasmonic acid. | nih.gov |

| 12-Hydroxyjasmonic acid sulfate (12-HSO₄-JA) | 12-Hydroxyjasmonic acid | Sulfation | Inactivation of the jasmonate signal. Considered a mechanism for switching off JA signaling. | Accumulates after wounding. Its formation is linked to the down-regulation of JA biosynthesis genes. | nih.govoup.com |

| 12-O-glucosyl-jasmonic acid (12-O-Glc-JA) / Tuberonic acid glucoside | 12-Hydroxyjasmonic acid | Glucosylation | Potent inducer of tuber formation in potato; considered an inactivation product in other contexts. | More active than its aglycone (12-OH-JA) in inducing tuberization. Accumulates rapidly in wounded leaves. | nih.govoup.comusp.br |

Mechanisms of Long-Distance and Short-Distance Signal Transmission

The transmission of jasmonate signals, including derivatives like this compound, throughout the plant is essential for coordinating systemic responses to localized stimuli such as wounding or herbivory. These signaling processes occur over both short (cell-to-cell) and long (organ-to-organ) distances.

Short-Distance Signal Transmission

Following a localized event like mechanical damage, a rapid accumulation of jasmonates occurs at the injury site. This initiates a defense response in the immediately surrounding tissues through short-distance signaling. nih.govunitywomenscollege.ac.in This localized communication happens in two primary ways:

Mobile Chemical Signals: In some plants, polypeptide signals like systemin are released from wounded cells into the apoplast (the space between cells). Systemin travels to adjacent cells, where it binds to receptors and activates the synthesis of jasmonic acid, propagating the signal. nih.govunitywomenscollege.ac.in

Direct Transport: Jasmonic acid and its bioactive conjugate JA-Ile, once synthesized, can themselves act as mobile signals. nih.govunitywomenscollege.ac.in They are transported to neighboring cells, likely through a combination of diffusion across membranes and transporter-mediated movement, to activate defense gene expression in the vicinity of the wound. nih.gov

While direct evidence for 11-OH-JA specific transporters in short-distance signaling is limited, as a derivative of JA, it is presumed to utilize the same cellular transport mechanisms.

Long-Distance Signal Transmission

Systemic responses in distal, unwounded parts of the plant are orchestrated through long-distance signal transmission, which is critical for inducing systemic acquired resistance.

Vascular Transmission: The primary route for long-distance jasmonate signaling is through the plant's vascular system, specifically the phloem. nih.govunitywomenscollege.ac.in Jasmonates are loaded into the phloem in wounded leaves and transported to distant organs like roots or other leaves. nih.gov The transport of tuberonic acid (12-OH-JA) from the leaves where it is synthesized down to the stolons to induce tuber formation is a clear example of a hydroxylated jasmonate functioning as a long-distance signal. usp.br This transport is facilitated by specific transporters. Members of the Jasmonate Transporter (JAT) family, which are part of the ATP-binding cassette (ABC) transporter superfamily, are involved in the movement of jasmonates across cellular membranes and are crucial for their long-distance distribution. nih.govfrontiersin.orgsemanticscholar.org For instance, the AtJAT1 transporter is involved in regulating the distribution of JA and JA-Ile, while others like AtJAT3 and AtJAT4 are expressed in the phloem and play a role in wound-induced systemic resistance by facilitating the transport of JA. nih.gov Another transporter, AtGTR1, has also been implicated in the long-distance movement of jasmonates between leaves. frontiersin.org

Airborne Transmission: The volatile derivative methyl jasmonate (MeJA) can be released into the air by a wounded plant. It can then be perceived by unwounded parts of the same plant or even by neighboring plants, inducing defense responses. nih.gov While 11-OH-JA itself is not volatile, its synthesis is part of the broader jasmonate cascade that also leads to the production of MeJA.

Table 2: Mechanisms of Jasmonate Signal Transmission

| Transmission Type | Mechanism | Key Molecules Involved | Tissues Involved | Description | Citations |

|---|---|---|---|---|---|

| Short-Distance | Apoplastic Signaling | Systemin (in some species) | Apoplast, adjacent cells | A polypeptide signal is released from wounded cells and travels through the apoplast to activate JA synthesis in neighboring cells. | nih.govunitywomenscollege.ac.in |

| Short-Distance | Direct Transport | Jasmonic Acid (JA), Jasmonoyl-isoleucine (JA-Ile) | Cytoplasm, Plasma Membrane | JA and its derivatives are transported directly between adjacent cells to activate local defense responses. | nih.govunitywomenscollege.ac.in |

| Long-Distance | Vascular Transport | JA, JA-Ile, 12-Hydroxyjasmonic acid (Tuberonic Acid) | Phloem (sieve tubes, companion cells) | Hormones are loaded into the phloem and transported systemically throughout the plant to coordinate responses in distal organs. | usp.brnih.govnih.gov |

| Long-Distance | Airborne Signaling | Methyl Jasmonate (MeJA) | Atmosphere | The volatile ester of JA is released into the air, acting as a signal for other parts of the plant or for neighboring plants. | nih.gov |

Physiological Functions and Roles in Plant Stress Responses

Regulation of Plant Defense Responses via Jasmonates

Jasmonates, a class of lipid-derived plant hormones, are central regulators of plant defense against a wide array of environmental challenges. Within this family of compounds, 11-hydroxyjasmonic acid (11-OH-JA) has been identified as a significant metabolite. While not typically the primary signaling molecule, its formation is a crucial step in modulating the intensity and duration of the plant's defense posture. The conversion of the highly active jasmonic acid (JA) and its derivatives to 11-OH-JA is a key mechanism for attenuating the defense signal, preventing the potentially detrimental effects of a prolonged and unchecked stress response.

Response to Biotic Stressors

The production of this compound is intricately linked with the plant's defense against living organisms, including herbivorous insects and pathogenic microbes. Its role is primarily one of feedback regulation, ensuring that the defensive measures enacted by the plant are appropriately balanced against the costs of growth and development.

Plant Defense against Herbivore Attack

When a plant is attacked by herbivores, a rapid and systemic wound response is triggered, a significant component of which is the jasmonate signaling cascade. frontiersin.orgusp.br This pathway leads to the production of various defense-related compounds, such as proteinase inhibitors and other anti-herbivore secondary metabolites. mdpi.com Research has shown that jasmonic acid (JA) is a critical signal in inducing these defenses. frontiersin.org

Following the initial surge of JA, its metabolism into hydroxylated forms, including this compound, becomes prominent. mpg.detandfonline.com This conversion is considered a key step in the deactivation of the jasmonate signal. The appearance of this compound occurs approximately 45 minutes after wounding, signaling a down-regulation of the initial defense response. nih.gov This metabolic processing is crucial for the plant to manage its resources, as the continuous production of defense compounds can be energetically expensive and may inhibit growth. pnas.org Therefore, the formation of this compound is an integral part of a sophisticated regulatory network that allows the plant to mount a robust defense against herbivores while minimizing the associated fitness costs.

Plant Immunity against Pathogen Infection (e.g., Necrotrophic Fungi)

The jasmonate signaling pathway is a primary line of defense against necrotrophic pathogens, which are fungi that kill host cells to obtain nutrients. encyclopedia.puboup.com Upon infection by necrotrophic fungi like Botrytis cinerea, plants activate JA-dependent defense responses. oup.commdpi.com This leads to the expression of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2), and the synthesis of protective secondary metabolites. encyclopedia.pubmdpi.com

The role of this compound in this context is again one of signal attenuation. While the initial response to infection involves a sharp increase in bioactive jasmonates, the subsequent conversion to hydroxylated forms like 11-OH-JA helps to modulate this response. pnas.org Interestingly, some pathogenic fungi have evolved mechanisms to exploit this regulatory system. For instance, the hemibiotrophic fungus Magnaporthe oryzae can produce an enzyme that converts JA into 12-OH-JA, thereby weakening the plant's JA-mediated defenses and promoting colonization. frontiersin.org This highlights the evolutionary significance of jasmonate hydroxylation in the intricate interactions between plants and their pathogens. The controlled deactivation of the JA signal, marked by the formation of hydroxylated jasmonates, is thus essential for a properly calibrated immune response.

Response to Abiotic Stressors

In addition to biotic threats, plants face a multitude of non-living environmental challenges, known as abiotic stressors. The formation of this compound is also observed in response to these stressors, where it plays a role in the broader context of jasmonate-mediated stress adaptation.

Wounding Responses and Signal Induction

Mechanical wounding, whether from herbivory or other physical damage, is a potent inducer of the jasmonate signaling pathway. usp.brnih.gov This response is characterized by the rapid and systemic accumulation of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). nih.gov Following this initial burst, the metabolic conversion of JA to its hydroxylated derivatives, including this compound, occurs. mpg.detandfonline.comnih.gov

The appearance of 11-OH-JA after wounding is a clear indicator of the activation of catabolic pathways designed to turn over the active JA signal. nih.gov This process is critical for preventing the over-accumulation of jasmonates, which can have inhibitory effects on plant growth. pnas.org The regulation of JA levels through hydroxylation is a key component of the plant's ability to respond to wounding in a controlled and localized manner, ensuring that the defense response is proportional to the extent of the damage.

Enhancement of Drought and Salinity Tolerance

The role of jasmonates in mediating plant responses to drought and salinity is complex, with evidence suggesting both positive and negative regulatory functions. nih.govmdpi.com Endogenous levels of various jasmonates, including this compound, have been observed to change in response to these abiotic stresses. scirp.org

Mitigation of Temperature Extremes (Cold, Heat)

The accumulation of jasmonates, including this compound, is a documented response in plants facing temperature stress, encompassing both cold and heat. mdpi.comnih.gov Research indicates that under cold stress, some plant populations exhibit a slight increase in hydroxylated jasmonates. researchgate.net For instance, in two populations of Pinus pinaster Ait., both showed a minor rise in 11-hydroxyjasmonate and 12-hydroxyjasmonate levels when subjected to cold conditions. researchgate.net

Conversely, heat stress also triggers the accumulation of various jasmonates. mdpi.comnih.gov Studies on Arabidopsis have shown that heat stress leads to an increase in a range of jasmonates. mdpi.comnih.gov The plant hormone jasmonic acid (JA) and its derivatives are crucial for mediating responses to both heat and cold stress. mdpi.comnih.gov The general response to temperature extremes often involves impaired photosynthesis and an excessive buildup of reactive oxygen species. mdpi.comnih.gov Jasmonates play a positive regulatory role in how plants handle these stresses. mdpi.comnih.gov

A study on the combined effect of high light and heat stress in Arabidopsis revealed a significant accumulation of JA and its conjugate, JA-Ile, which was linked to the plant's acclimation to these combined stresses. nih.govplantae.org This suggests that the jasmonate signaling pathway is essential for managing complex environmental stressors that include temperature extremes.

Responses to Heavy Metal and Micronutrient Toxicity

Jasmonates, as a class of compounds, are integral to plant responses against heavy metal and micronutrient toxicity. nih.govplantarchives.org The presence of toxic levels of heavy metals and certain micronutrients in the soil poses a significant threat to plant growth and development. frontiersin.orgcabidigitallibrary.org Plants have evolved mechanisms to cope with these toxicities, and the jasmonate signaling pathway is a key component of this defense. nih.govplantarchives.orgnih.gov

When exposed to heavy metals, many plant species exhibit a rapid increase in endogenous jasmonate levels. nih.gov For example, elevated levels of JA have been observed in several plant species when treated with cadmium. researchgate.net The application of jasmonates has been shown to alleviate the growth inhibition caused by heavy metals like arsenic and cadmium in various plant species, including rice and rapeseed. nih.gov This protective effect is often linked to the induction of antioxidant enzymes and the chelation of metal ions. nih.govmdpi.com

Research has shown that jasmonates can mitigate the toxic effects of boron by reducing lipid peroxidation and stimulating the synthesis of antioxidative enzymes. mdpi.com Similarly, in response to lead stress, jasmonic acid has been shown to reduce lead uptake and promote growth in tomato plants. mdpi.com These findings underscore the role of the jasmonate family, which includes this compound, in enhancing plant tolerance to a range of toxic elements. nih.govplantarchives.org

Defense against UV Radiation Stress

Ultraviolet (UV) radiation is another abiotic stressor that can negatively impact plant growth and development. plantarchives.org Plants have developed various defense mechanisms to counteract the damaging effects of UV radiation, and the jasmonate signaling pathway is implicated in these responses. nih.govplantarchives.orgnumberanalytics.com

Exposure to UV radiation can lead to changes in the levels of various plant hormones, including jasmonic acid. numberanalytics.com Studies have shown that UV-B treatment can induce JA biosynthesis, which in turn increases the plant's defensive capabilities. nih.gov This response involves the activation of antioxidant defenses and the production of secondary metabolites that help protect the plant from UV-induced damage. numberanalytics.com The involvement of jasmonates in responding to UV stress highlights their broad role in mediating plant defenses against a variety of environmental challenges. plantarchives.org

Modulation of Plant Growth and Developmental Processes

Influence on Root Development

Jasmonates, including their hydroxylated forms, are known to influence root development. plantarchives.org Generally, jasmonic acid and its more bioactive derivative, methyl jasmonate (MeJA), are recognized for their inhibitory effect on primary root growth while promoting the formation of lateral roots. plantarchives.orgmdpi.com This response is considered an adaptive strategy under stress conditions, where a more extensive lateral root system could be advantageous for nutrient and water uptake. mdpi.com

Role in Other Developmental Transitions (e.g., Sex Determination, Senescence)

Beyond root development, this compound and related compounds are involved in other critical developmental transitions, such as sex determination and senescence.

Sex Determination: The role of jasmonates in sex determination varies among different plant species. frontiersin.org In maize, for instance, jasmonic acid is essential for the development of male flowers. frontiersin.org Research on the monoecious areca palm (Areca catechu) has revealed that the concentration of jasmonic acid is significantly higher in female flowers compared to male flowers, suggesting that JA promotes the development of female floral organs. nih.gov This indicates a conserved, yet context-dependent, role for jasmonates in influencing the sexual development of plants. nih.govosti.gov

Senescence: Senescence, or the process of aging in plants, is another developmental stage regulated by jasmonates. nih.govmdpi.com Leaf senescence is a programmed process involving the degradation of macromolecules and the remobilization of nutrients to other parts of the plant. jabonline.in The levels of jasmonic acid have been found to increase in senescing leaves, and the external application of JA can induce premature senescence. nih.govjabonline.innih.gov This suggests that the JA signaling pathway is a key component in the molecular network that governs the timing and progression of leaf senescence. nih.gov The induction of senescence-associated genes by JA further supports its role in this final stage of leaf development. nih.gov

Activation of Cellular Protective Mechanisms

The various physiological and developmental roles of this compound and other jasmonates are underpinned by their ability to activate cellular protective mechanisms. In response to both biotic and abiotic stresses, plants trigger a rapid increase in jasmonate levels. encyclopedia.pubnih.gov This surge in jasmonates activates a signaling cascade that leads to the expression of a wide array of defense-related genes. nih.govfrontiersin.orgmdpi.com

These defense responses include the synthesis of antioxidant enzymes to combat oxidative stress caused by factors like temperature extremes, heavy metals, and UV radiation. nih.govplantarchives.orgmdpi.com Jasmonates also induce the production of various secondary metabolites and protective proteins that help the plant withstand damage and deter pathogens or herbivores. frontiersin.orgmdpi.com The activation of these protective mechanisms is a fundamental aspect of the plant's immune response and its ability to adapt to a changing environment. nih.govresearchgate.net

The table below summarizes the key functions of this compound and related jasmonates discussed in this article.

| Physiological/Developmental Process | Role of Jasmonates (including this compound) | Key Research Findings |

| Mitigation of Temperature Extremes | Modulate plant response to both cold and heat stress. | Slight increases in hydroxylated jasmonates are observed under cold stress in some species. researchgate.net Heat stress leads to an accumulation of a range of jasmonates. mdpi.comnih.gov |

| Responses to Heavy Metal Toxicity | Enhance plant tolerance to heavy metals like cadmium, arsenic, and lead. | Jasmonate levels increase in response to heavy metal exposure. nih.gov Application of jasmonates can alleviate growth inhibition and reduce metal uptake. nih.govmdpi.com |

| Defense against UV Radiation | Mediate defense responses to damaging UV radiation. | UV-B radiation induces jasmonic acid biosynthesis, leading to increased defensive capabilities. nih.gov |

| Root Development | Inhibit primary root growth and promote lateral root formation. | This is considered an adaptive response to stress, enhancing nutrient and water uptake. plantarchives.orgmdpi.com |

| Sex Determination | Influence the development of male or female floral organs, depending on the plant species. | In areca palm, higher JA concentrations are found in female flowers. nih.gov In maize, JA is crucial for male flower development. frontiersin.org |

| Senescence | Promote the process of leaf aging and nutrient remobilization. | JA levels increase in senescing leaves, and exogenous application can induce premature senescence. nih.govjabonline.innih.gov |

| Activation of Cellular Protection | Trigger a signaling cascade that activates a broad range of defense mechanisms. | Includes the synthesis of antioxidant enzymes and defensive secondary metabolites. nih.govplantarchives.orgmdpi.comfrontiersin.orgmdpi.com |

Modulation of the Antioxidant System

The general response of plants to various stresses often involves the activation of the antioxidant system to mitigate oxidative damage caused by reactive oxygen species (ROS). mdpi.complantarchives.org Jasmonates are known to play a role in activating this system. mdpi.complantarchives.org While direct studies detailing the specific effects of this compound on the antioxidant system are limited, its formation is part of the broader jasmonate-mediated stress response.

Research on jasmonic acid has shown that its application can lead to an increase in the activity of key antioxidant enzymes. nih.gov For instance, in maize plants under drought stress, treatment with methyl jasmonate (MeJA) enhanced the activities of catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD). nih.gov Similarly, in cauliflower, MeJA activated both enzymatic (SOD, POD, CAT, ascorbate (B8700270) peroxidase, and glutathione (B108866) reductase) and non-enzymatic (proline and soluble sugar) antioxidant systems to improve drought resistance. nih.gov

The formation of this compound is a known metabolic fate of jasmonic acid in plants. plos.org In the fungus Lasiodiplodia theobromae, which also produces jasmonates, the formation of 11/12-hydroxy-JA was observed to commence after the initial production of jasmonic acid, suggesting it is a subsequent metabolic step. plos.org This conversion is considered a part of the catabolic pathway to regulate the levels of active jasmonates. plos.orgoup.com While the direct antioxidant activity of this compound itself is not well-characterized, its presence is indicative of an active jasmonate signaling pathway, which is linked to the upregulation of the plant's antioxidant defenses.

Table 1: Jasmonate-Mediated Effects on Antioxidant Enzymes in Various Plant Species

| Plant Species | Jasmonate Derivative | Stress Condition | Observed Effect on Antioxidant System |

| Maize (Zea mays) | Methyl Jasmonate (MeJA) | Drought | Increased activity of Catalase (CAT), Peroxidase (POD), and Superoxide Dismutase (SOD) nih.gov |

| Cauliflower (Brassica oleracea) | Methyl Jasmonate (MeJA) | Drought | Activation of enzymatic (SOD, POD, CAT, APX, GR) and non-enzymatic (proline, soluble sugars) systems nih.gov |

Accumulation of Soluble Sugars and Amino Acids in Stress Response

The accumulation of osmolytes such as soluble sugars and amino acids is a critical adaptive response in plants under abiotic stress, helping to maintain cellular turgor and protect cellular structures. The jasmonate signaling pathway is involved in regulating this accumulation. mdpi.complantarchives.org

Studies have shown that the application of methyl jasmonate (MeJA) can lead to an increase in the content of total carbohydrates, polysaccharides, total soluble sugars, free amino acids, and proline in maize plants. nih.gov In cassava, overexpression lines of a specific gene led to increased accumulation of endogenous JA and soluble sugars, enhancing drought resistance. mdpi.com

The role of this compound in this context is primarily as a metabolic product of jasmonic acid. plos.orgoup.com In Arabidopsis thaliana, it has been observed that upon infection with the fungus Sclerotinia sclerotiorum, the levels of various jasmonate catabolites, including OH-JA, increase significantly. frontiersin.org This indicates that during a stress response where osmolyte accumulation is also likely occurring, the metabolism of jasmonic acid to its hydroxylated forms is active. Furthermore, in streptomycetes, bacteria often associated with plants, jasmonic acid is conjugated with amino acids, and conjugates of hydroxyjasmonic acid (OHJA) with phenylalanine have also been identified. nih.gov This suggests a potential interaction between the jasmonate catabolic pathway and amino acid metabolism, although the direct role of this compound in regulating the accumulation of these compounds in plants remains to be fully elucidated.

Table 2: Influence of Jasmonates on Osmolyte Accumulation in Plants

| Plant Species | Jasmonate Derivative/Signaling | Stress/Condition | Observed Effect on Soluble Sugars and Amino Acids |

| Maize (Zea mays) | Methyl Jasmonate (MeJA) | Drought | Increased total carbohydrates, polysaccharides, soluble sugars, free amino acids, and proline nih.gov |

| Cassava (Manihot esculenta) | Endogenous Jasmonic Acid (JA) | Drought | Increased accumulation of soluble sugars mdpi.com |

| Arabidopsis thaliana | Jasmonate Catabolites (including OH-JA) | Fungal Infection | Significant increase in OH-JA levels alongside other metabolic changes frontiersin.org |

Regulation of Stomatal Opening and Closing

Stomatal movements are crucial for balancing CO2 uptake for photosynthesis and water loss through transpiration, a process that is tightly regulated, especially under stress conditions. Jasmonates have been implicated in the regulation of stomatal aperture. mdpi.complantarchives.org

Research has demonstrated that methyl jasmonate (MeJA) can trigger stomatal closure. nih.gov This response is mediated through the JA receptor COI1 and involves the production of reactive oxygen species (ROS) and the regulation of ion channels in guard cells. nih.gov However, the effect of jasmonates on stomata can be complex, with some studies showing that the JA-mimicking bacterial toxin coronatine (B1215496) can promote stomatal opening. nih.gov

Crosstalk with Other Phytohormone Signaling Pathways

Principles of Jasmonate Crosstalk Networks in Plant Physiology

Plant hormone signaling pathways are integrated into a complex network of synergistic and antagonistic interactions that provide robustness and specificity to the plant's immune and developmental systems. researchgate.netnih.gov Hormone crosstalk is the communication between these pathways, a critical feature that allows plants to adapt to ever-changing internal and external signals. mdpi.comresearchgate.net The jasmonate pathway, in particular, is a focal point for this integration, modulating the balance between growth, typically promoted by hormones like gibberellins (B7789140) and auxins, and defense, which is a primary domain of jasmonates. oup.combioone.org

The core principle of this network is the ability to prioritize responses. For instance, in an environment free from threats, resources are allocated to growth and reproduction. However, upon attack by herbivores or certain pathogens, resources are diverted towards defense, often at the expense of growth. oup.com This balancing act is largely mediated by the molecular interactions between key components of the different hormone pathways. bioone.org JAZ proteins, the repressors of JA signaling, and transcription factors like MYC2 are major targets for modulation by other hormones, placing them at the crossroads of these signaling networks. nih.govresearchgate.net Through these interactions, the plant can generate a nuanced response that is precisely adapted to the specific challenge it faces. researchgate.net

Specific Phytohormone Interactions with Jasmonates

The interaction between jasmonic acid and gibberellic acid is a classic example of hormonal crosstalk that governs the fundamental trade-off between plant growth and defense. bioone.org While GA is a potent promoter of developmental processes like seed germination, stem elongation, and flowering, JA is a key regulator of defense responses against biotic stressors. nih.gov These two hormones often act antagonistically, allowing the plant to allocate resources efficiently based on environmental conditions. oup.combioone.org

The antagonism between JA and GA signaling is crucial for prioritizing either growth or defense. bioone.org In favorable conditions, high GA levels promote growth while suppressing JA-mediated defenses. Conversely, when a plant is under attack, JA levels rise, activating defense mechanisms while repressing growth processes promoted by GA. oup.comnih.gov This reciprocal inhibition ensures that the plant does not expend energy on growth when it needs to defend itself, and vice-versa. nih.gov This trade-off is evident in various developmental and defense-related processes, including hypocotyl elongation, root growth, and resistance to necrotrophic pathogens. nih.gov

The molecular foundation of the JA-GA antagonistic relationship lies in the direct interaction between their respective signaling repressors: JAZ proteins for the JA pathway and DELLA proteins for the GA pathway. oup.combioone.org Both JAZ and DELLA proteins act as negative regulators by binding to and inhibiting transcription factors. oup.comnih.gov

In the absence of GA, stable DELLA proteins accumulate and can interact directly with JAZ proteins. encyclopedia.pub This interaction sequesters JAZs, preventing them from repressing the transcription factor MYC2, which in turn activates JA-responsive defense genes. bioone.org When GA is present, it triggers the degradation of DELLA proteins. This releases the JAZ proteins, which are now free to bind to and inhibit MYC2, thereby dampening JA signaling and allowing growth to proceed. bioone.orgnih.gov This "relief of repression" model elegantly explains how one hormone pathway can directly influence the activity of another at the molecular level. bioone.org The competitive binding of JAZ and DELLA proteins to various transcription factors, including MYC2 and the GA-responsive PIFs (PHYTOCHROME INTERACTING FACTORS), serves as a central module for integrating these two critical signals. nih.govencyclopedia.pub

Table 1: Key Protein Interactions in JA-GA Crosstalk

| Interacting Proteins | Hormone Signal (High) | Consequence of Interaction | Overall Physiological Outcome |

| DELLA + JAZ | Jasmonic Acid (JA) | Sequestration of JAZ proteins, releasing MYC2 from repression. | Activation of JA-mediated defense responses. bioone.org |

| JAZ + MYC2 | Gibberellic Acid (GA) | GA-induced degradation of DELLA releases JAZ to bind and repress MYC2. | Inhibition of JA signaling, promotion of growth. bioone.orgnih.gov |

| DELLA + PIFs | Gibberellic Acid (GA) | GA induces DELLA degradation, releasing PIFs to activate growth-related genes. | Promotion of GA-mediated growth (e.g., elongation). encyclopedia.pub |

| JAZ + DELLA + MYB/bHLH | JA and GA | Both repressors can interact with transcription factor complexes (e.g., for trichome development), and their respective hormone signals induce their degradation, leading to synergistic activation. | Co-regulation of specific developmental processes. nih.govresearchgate.net |

The interplay between jasmonate and auxin signaling pathways is essential for regulating various aspects of plant growth and development, particularly in shaping root architecture and floral organ formation. Unlike the often-antagonistic relationship with GA, the JA-Auxin interaction is better described as a coordinated regulation, where the two pathways can act synergistically or antagonistically depending on the specific developmental context. encyclopedia.pub The signaling pathways for both hormones share striking similarities, including the use of SCF-type E3 ubiquitin ligases (SCFCOI1 for JA and SCFTIR1/AFB for auxin) to target repressor proteins (JAZs for JA and Aux/IAAs for auxin) for degradation.

JA and auxin work in concert to modulate plant development. A prime example is root development. High levels of JA inhibit the growth of the primary root, a process mediated by the transcription factor MYC2, which represses the expression of key auxin-responsive genes like PLETHORA1 (PLT1) and PLT2 that are essential for stem cell niche maintenance. encyclopedia.pub In contrast, JA can promote the formation of lateral roots by inducing auxin biosynthesis genes, such as ASA1 and YUC2. This demonstrates a sophisticated relationship where JA antagonizes auxin's role in primary root elongation while synergizing with it to promote lateral root initiation.

In floral development, JA and auxin signaling pathways positively regulate the growth of petals and stamens. encyclopedia.pub They converge on the regulation of common downstream transcription factors, such as MYB21 and MYB24, to ensure proper flower maturation. encyclopedia.pub This coordinated action highlights how plants integrate hormonal signals to achieve precise developmental outcomes.

Table 2: Outcomes of JA-Auxin Crosstalk in Plant Development

| Developmental Process | Interaction Type | Key Regulators | Outcome |

| Primary Root Growth | Antagonistic | MYC2, PLT1, PLT2 | JA inhibits primary root elongation by repressing auxin-responsive stem cell regulators. encyclopedia.pub |

| Lateral Root Formation | Synergistic | ERF109, ASA1, YUC2 | JA promotes lateral root formation by increasing local auxin biosynthesis. nih.gov |

| Flower Development | Synergistic | MYB21, MYB24, ARF6, ARF8 | JA and auxin signaling pathways cooperate to promote petal and stamen growth. encyclopedia.pub |

| Leaf Senescence | Complex | WRKY57, JAZ4/8, IAA29 | JAZ and Aux/IAA proteins competitively interact with transcription factors to regulate the timing of leaf senescence. nih.gov |

Jasmonate-Auxin (JA-Auxin) Crosstalk

Influence on Auxin Biosynthesis and Associated Signaling Components

The jasmonate signaling pathway can directly impact the production of auxin by modulating the expression of key auxin biosynthesis genes. Research has demonstrated that jasmonates can induce the transcription of genes such as ANTHRANILATE SYNTHASE α1 (ASA1) and YUCCA, which encode essential enzymes in the tryptophan-dependent auxin biosynthesis pathway. nih.govresearchgate.netnih.govnih.govmdpi.com For instance, the application of methyl jasmonate (MeJA) has been shown to upregulate ASA1, leading to increased levels of auxin, which is crucial for processes like lateral root formation. nih.govmdpi.comaustinpublishinggroup.com The transcription factor ETHYLENE (B1197577) RESPONSE FACTOR 109 (ERF109) is activated by JA and subsequently binds to the promoters of ASA1 and YUCCA2 (YUC2) to promote their expression. nih.govresearchgate.netmdpi.com

The interaction is not unidirectional. Auxin signaling can also influence JA levels, creating a feedback loop. frontiersin.orgnih.gov Key signaling components are shared or interact between the two pathways. The core jasmonate signaling module involves the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. frontiersin.orgoup.com In the presence of JA-Ile, COI1 mediates the degradation of JAZ proteins, releasing transcription factors like MYC2 to activate JA-responsive genes. frontiersin.orgoup.com This degradation of JAZ proteins is a central point of crosstalk. MYC2, for example, can repress the expression of PLETHORA1 (PLT1) and PLT2, which are key regulators of the root stem cell niche controlled by auxin. frontiersin.orgnih.govoup.com This interaction demonstrates an antagonistic relationship between JA and auxin in primary root growth. austinpublishinggroup.comfrontiersin.orgnih.gov

While direct evidence for 11-hydroxyjasmonic acid's role is scarce, it is known to be a product of JA metabolism. austinpublishinggroup.comfrontiersin.orgnih.govaustinpublishinggroup.com Its formation may represent a mechanism for inactivating or modifying the JA signal, which would indirectly influence the JA-auxin crosstalk by controlling the availability of other active jasmonates. nih.gov

Table 1: Key Components in Jasmonate-Auxin Crosstalk

| Component | Family/Type | Role in Crosstalk | Interaction |

|---|---|---|---|

| ASA1 | Anthranilate Synthase | Key enzyme in auxin biosynthesis. | Upregulated by JA signaling to increase auxin levels. nih.govmdpi.comaustinpublishinggroup.com |

| YUCCA (e.g., YUC2, YUC8, YUC9) | Flavin Monooxygenase | Enzymes in the final step of tryptophan-dependent auxin biosynthesis. | Expression induced by JA signaling. researchgate.netnih.govnih.govfrontiersin.org |

| MYC2 | bHLH Transcription Factor | Master regulator of JA signaling. | Represses auxin-regulated genes (PLT1/2) to inhibit root growth; interacts with other signaling components. frontiersin.orgnih.govoup.com |

| JAZ Proteins | Repressor Proteins | Repressors of JA signaling. | Degradation is the central event in JA signaling; their stability affects the release of transcription factors that can influence auxin pathways. frontiersin.orgoup.com |

| ERF109 | ERF Transcription Factor | Integrator of JA and auxin signaling. | Activated by JA to induce auxin biosynthesis genes (ASA1, YUC2). nih.govresearchgate.netmdpi.com |

| ARF (Auxin Response Factors) | Transcription Factors | Key regulators of auxin-responsive genes. | Their function is modulated by the balance of JA and auxin signaling. austinpublishinggroup.com |

Jasmonate-Ethylene (JA-ET) Crosstalk

The interplay between jasmonate and ethylene (ET) signaling pathways is fundamental for orchestrating plant responses, particularly against necrotrophic pathogens and insect herbivores. nih.govmdpi.com Although specific studies on this compound are limited, the general mechanisms of JA-ET crosstalk provide a framework for its potential involvement.

Integration of Plant Defense Responses

JA and ET signaling pathways often act synergistically to mount a robust defense response. mdpi.com This cooperation is essential for the activation of a specific set of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2). nih.gov The induction of these genes typically requires the concurrent action of both hormonal pathways; mutants deficient in either JA or ET signaling show compromised resistance to certain pathogens. mdpi.comoup.com

The core of this synergistic interaction lies in the convergence of their respective signaling cascades. The degradation of JAZ repressors in the JA pathway and the stabilization of key transcription factors in the ET pathway lead to the co-activation of downstream targets. While the primary bioactive signal for JAZ degradation is JA-Ile, other metabolites like this compound, formed from JA, may play a role in modulating the intensity or duration of the signal. austinpublishinggroup.comfrontiersin.orgnih.govaustinpublishinggroup.com

Role of EIN3/EIL1 and ERF Transcription Factors in Regulatory Networks

At the molecular level, the crosstalk between JA and ET is mediated by the interaction of key transcription factors. ETHYLENE INSENSITIVE3 (EIN3) and its homolog EIN3-LIKE1 (EIL1) are master regulators of the ethylene signaling pathway. oup.comusp.br JAZ proteins, the repressors of JA signaling, have been shown to physically interact with and repress the activity of EIN3/EIL1. oup.com